2-oxo-N-(o-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide
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Overview
Description
2-oxo-N-(o-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is a complex organic compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes a benzoimidazole core, which is a fused bicyclic ring system consisting of benzene and imidazole rings. The presence of the sulfonamide group and the o-tolyl substituent further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(o-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of o-toluidine with a suitable carboxylic acid derivative to form the benzoimidazole core. This is followed by the introduction of the sulfonamide group through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize the use of hazardous reagents and reduce waste generation.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(o-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include the treatment of infections, inflammation, and cancer.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-(o-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The benzoimidazole core can interact with DNA or proteins, affecting cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide: Lacks the o-tolyl substituent, which may affect its biological activity and chemical properties.
N-(o-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide: Lacks the oxo group, which may influence its reactivity and interactions with molecular targets.
Uniqueness
The presence of both the oxo group and the o-tolyl substituent in 2-oxo-N-(o-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9-4-2-3-5-11(9)17-21(19,20)10-6-7-12-13(8-10)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUJLESAKTXELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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